molecular formula C12H14ClNO2 B3139468 ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 477845-13-9

ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B3139468
CAS No.: 477845-13-9
M. Wt: 239.7 g/mol
InChI Key: NPAKIBSOTNOMFJ-UHFFFAOYSA-N
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Description

Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates It features a unique structure with an indene moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-2,3-dihydro-1H-indene. This can be achieved by the chlorination of indene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Carbamate Formation: The next step involves the reaction of 1-chloro-2,3-dihydro-1H-indene with ethyl isocyanate. This reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product, this compound, is obtained after purification by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the indene moiety can be substituted by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The indene moiety can be oxidized to form the corresponding indanone derivative.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Substitution: Formation of N-(1-substituted-2,3-dihydro-1H-inden-2-yl)carbamates.

    Hydrolysis: Formation of 1-chloro-2,3-dihydro-1H-indene and ethylamine.

    Oxidation: Formation of 1-chloro-2,3-dihydro-1H-indan-1-one.

Scientific Research Applications

Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible depending on the enzyme and the reaction conditions.

Comparison with Similar Compounds

Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate can be compared with other similar compounds such as:

    Ethyl N-(1-bromo-2,3-dihydro-1H-inden-2-yl)carbamate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)urethane: Similar structure but with a urethane group instead of a carbamate.

    Ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate.

The uniqueness of this compound lies in its specific reactivity and the presence of the indene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(1-chloro-2,3-dihydro-1H-inden-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-2-16-12(15)14-10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAKIBSOTNOMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CC2=CC=CC=C2C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168759
Record name Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477845-13-9
Record name Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477845-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (1-chloro-2,3-dihydro-1H-inden-2-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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